molecular formula C7H8BrNO2S B1271157 5-Bromo-2-methylbenzenesulfonamide CAS No. 56919-16-5

5-Bromo-2-methylbenzenesulfonamide

Cat. No. B1271157
Key on ui cas rn: 56919-16-5
M. Wt: 250.12 g/mol
InChI Key: FXNSWDXUWUJLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300352B1

Procedure details

Prepared by the method of Example 69a) using 5-bromo-2-methylaniline (2.60 g, Example 78a)), sodium nitrite (1.05 g), concentrated hydrochloric acid (20 ml), anhydrous magnesium chloride (2.6 g), acetic acid saturated with sulfur dioxide (50 ml) and containing copper (II) chloride (0.37 g). The normal work-up and subsequent treatment with ammonium hydroxide (50 ml) followed by the same work-up afforded the subtitle compound as a solid (0.42 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0.37 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)N.N([O-])=O.[Na+].Cl.[Cl-].[Mg+2].[Cl-].[S:18](=[O:20])=[O:19].[OH-].[NH4+:22]>[Cu](Cl)Cl.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([S:18]([NH2:22])(=[O:20])=[O:19])[CH:8]=1 |f:1.2,4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)C
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)=O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Seven
Name
Quantity
0.37 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method of Example 69a)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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